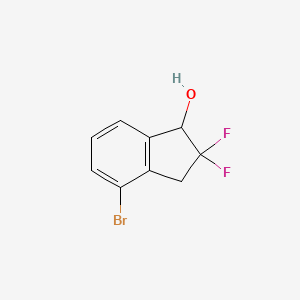

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

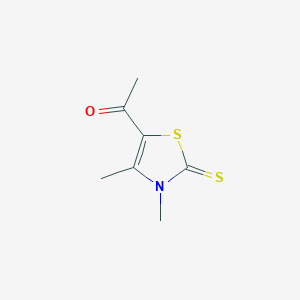

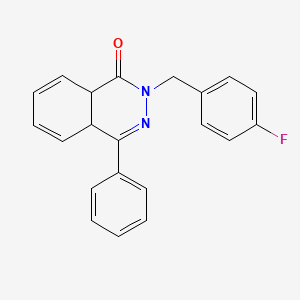

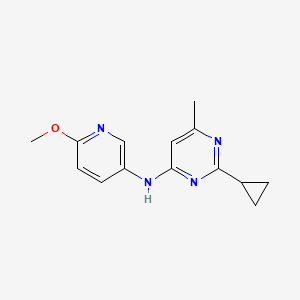

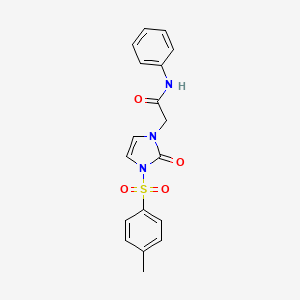

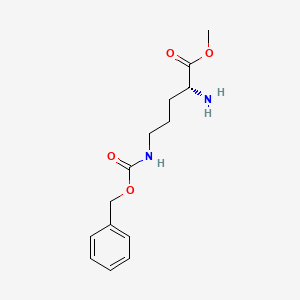

Molecular Structure Analysis

The molecular structure of “4-Bromo-2,2-difluoro-1,3-dihydroinden-1-ol” is characterized by the presence of bromine (Br), fluorine (F), and oxygen (O) atoms in its structure. The exact spatial arrangement of these atoms could not be found in the available resources.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of 1.4950-1.5000 at 20°C . It is slightly soluble in water .Scientific Research Applications

Organic Electronics and Light-Emitting Devices

The precursor 4-Bromo-9,9'-spirobifluorene facilitates the synthesis of ortho-linked oligo-9,9'-spirobifluorenes, which, when used as full-hydrocarbon host materials in organic light-emitting diodes (OLEDs), have demonstrated high external quantum efficiencies. This showcases the potential of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-ol derivatives in enhancing the performance of electronic and photonic devices (Jiang et al., 2009).

Synthesis of Fluorinated Compounds

The compound serves as a foundation for creating N-polyfluoroalkylated heterocycles, demonstrating the versatility of bromine and fluorine atoms in constructing complex molecular structures. This method highlights the role of this compound in synthesizing fluorine-containing organic molecules, which are crucial in various chemical industries (Kolomeitsev et al., 1996).

Advanced Material Synthesis

In the synthesis of advanced materials, such as helical rod-like phenylene cages, derivatives of this compound are employed to create structures with potential applications in nanotechnology and material science. These structures, achieved through complex catalytic and coupling processes, underline the importance of such fluorinated compounds in developing new materials with unique properties (Sato et al., 2018).

Photocatalysis and Chemical Transformations

The role of this compound derivatives in photocatalytic reactions, particularly in the synthesis of complex organic structures like 4-(difluoromethylidene)-tetrahydroquinolines, illustrates the compound's utility in facilitating novel chemical transformations. These photocatalytic processes are pivotal in constructing fluorine-containing pharmaceuticals and agrochemicals, showcasing the compound's broad applicability in synthetic chemistry (Zeng et al., 2022).

Properties

IUPAC Name |

4-bromo-2,2-difluoro-1,3-dihydroinden-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJXHOSBHFVREH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(C1(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)

![5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)